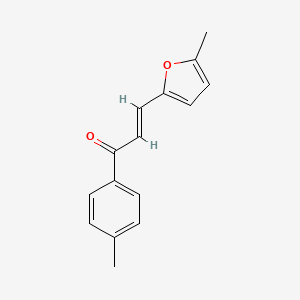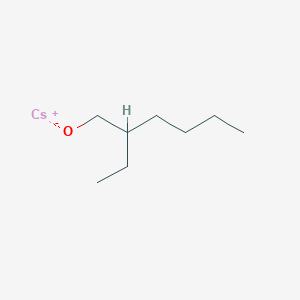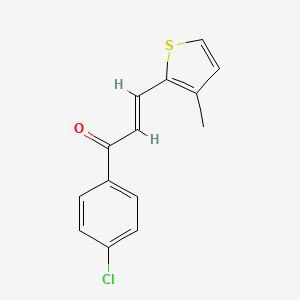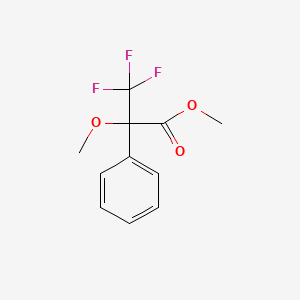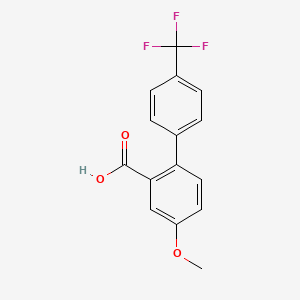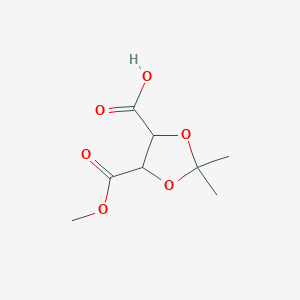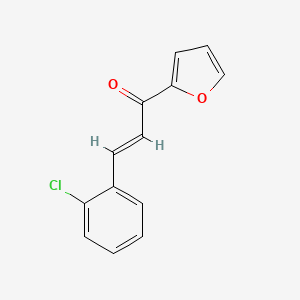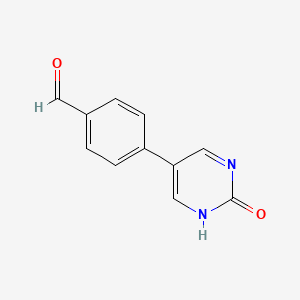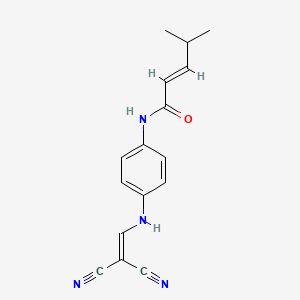
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide, or DNPMP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a small molecule that has been synthesized in a variety of ways, and has been found to have a wide range of effects on biochemical and physiological processes. In
科学的研究の応用
DNPMP has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. DNPMP has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been studied for its potential applications in the field of drug delivery. It has been found to be effective in delivering drugs to targeted areas, such as tumors, and has been found to be more effective than other delivery methods.
作用機序
The exact mechanism of action of DNPMP is not yet fully understood. However, it is believed that DNPMP acts by disrupting the normal functioning of cells. It has been found to interfere with the cell cycle, leading to cell death. It has also been found to interfere with the production of proteins, leading to the inhibition of cell growth. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
DNPMP has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity. Furthermore, DNPMP has been found to reduce inflammation, leading to the inhibition of inflammatory processes.
実験室実験の利点と制限
DNPMP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also relatively inexpensive, making it cost-effective for use in laboratory experiments. Additionally, DNPMP has been found to be effective in inhibiting the growth of a variety of cancer cell lines, making it an ideal candidate for use in cancer research. However, DNPMP has several limitations for use in laboratory experiments. It has been found to be toxic to normal cells, which could limit its use in experiments involving normal cells. Additionally, DNPMP has been found to be unstable in certain environments, which could limit its use in experiments involving long-term storage.
将来の方向性
There are several potential future directions for DNPMP research. One potential direction is to explore DNPMP’s potential applications in drug delivery. DNPMP has been found to be effective in delivering drugs to targeted areas, and further research could lead to the development of more effective drug delivery systems. Additionally, further research could explore DNPMP’s potential applications in the field of gene therapy. DNPMP has been found to interfere with the production of proteins, and further research could lead to the development of novel gene therapy techniques. Finally, further research could explore DNPMP’s potential applications in the field of immunotherapy. DNPMP has been found to reduce inflammation, and further research could lead to the development of novel immunotherapies.
合成法
DNPMP can be synthesized by a variety of methods. One method involves the reaction of 4-methylpent-2-enamide with 2,2-dinitrilovinyl amine in the presence of a catalyst. This reaction produces DNPMP and a by-product of 2-nitro-4-methylpent-2-enamide. Another method involves the reaction of 4-methylpent-2-enamide with 4-nitrophenyl-2-nitro-4-methylpent-2-enamide in the presence of a catalyst. This reaction produces DNPMP and a by-product of 4-methylpent-2-enamide.
特性
IUPAC Name |
(E)-N-[4-(2,2-dicyanoethenylamino)phenyl]-4-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(2)3-8-16(21)20-15-6-4-14(5-7-15)19-11-13(9-17)10-18/h3-8,11-12,19H,1-2H3,(H,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFFNDJWDBPII-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



